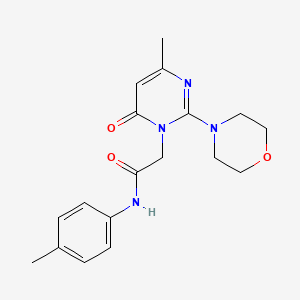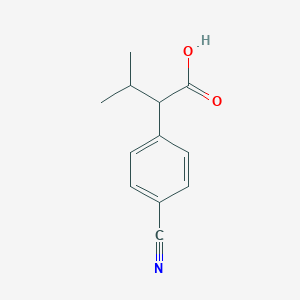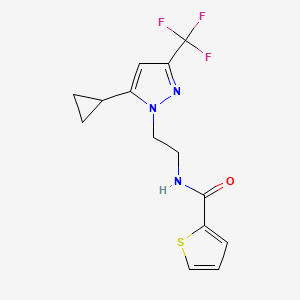![molecular formula C22H19N3O3S B2553559 2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile CAS No. 117452-37-6](/img/structure/B2553559.png)
2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing techniques such as the Gewald synthesis or three-component condensation reactions . For example, the synthesis of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . Similarly, the compound of interest might be synthesized through a multi-step process, potentially involving a base-catalyzed reaction with malononitrile and other specific reagents that introduce the methoxyphenyl and p-tolyl groups.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of similar compounds . For instance, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was determined from single crystal X-ray diffraction data . The compound of interest may also exhibit a complex crystal structure, with potential hydrogen bonding interactions contributing to its stability.
Chemical Reactions Analysis
The reactivity of similar compounds can be predicted using local reactivity descriptors from quantum chemical calculations . For example, the local reactivity descriptors indicated that C(7) is the most reactive site for nucleophilic attack in a related compound . The compound of interest may also have specific sites that are more reactive, which could be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic techniques and quantum chemical calculations . For example, the nonlinear optical behavior of a related compound was revealed through the calculation of its electric dipole moment, polarizability, and first static hyperpolarizability values . The compound of interest might also exhibit unique optical properties, which could be of interest for materials science applications. Additionally, the thermodynamic properties of similar compounds have been calculated at different temperatures, providing insights into their stability and reactivity under various conditions .
科学的研究の応用
Catalytic Applications
Nano-catalysts based on similar pyrano[2,3-d]pyrimidine derivatives have been synthesized for facilitating the one-pot synthesis of complex molecules, demonstrating the role of these compounds in enhancing the efficiency of chemical reactions. Nano-Ni-4MSP2, a new Schiff base complex, has shown effectiveness as a catalyst in synthesizing 1-(α-Aminoalkyl)-2-Naphthols, highlighting the potential of related compounds in catalysis (Goudarziafshar, Moosavi-Zare, & Khazael, 2021).
Structural Analysis
Structural analysis of similar compounds, such as 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, through X-ray crystallography, reveals the intricate molecular arrangements and potential for forming stable crystal structures. Such studies are vital for understanding the physical and chemical properties of these compounds, which can be applied in materials science and drug design (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Antimicrobial Activity
Research on pyrano[2,3-d]pyrimidine derivatives and their Schiff bases has shown significant antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents, showcasing the potential of 2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile and related compounds in pharmaceutical applications (Puthran et al., 2019).
Corrosion Inhibition
Compounds with similar structures have been investigated for their corrosion inhibition properties, particularly for protecting metals in aggressive environments. Such studies reveal the potential application of these compounds in industrial processes and materials preservation, ensuring the longevity and durability of metal components (Yadav, Gope, Kumari, & Yadav, 2016).
特性
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-5,7-dioxo-4a,7a-dihydro-4H-thiopyrano[2,3-c]pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-12-3-7-14(8-4-12)25-21(26)18-17(13-5-9-15(28-2)10-6-13)16(11-23)20(24)29-19(18)22(25)27/h3-10,17-19H,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJRUBUKCMFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C(=C(SC3C2=O)N)C#N)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)
![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)
![6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2553490.png)



![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)
